molecular formula C6H12N2O3 B14571089 N-Methyl-D-alanylglycine CAS No. 61567-91-7

N-Methyl-D-alanylglycine

Cat. No.: B14571089
CAS No.: 61567-91-7
M. Wt: 160.17 g/mol
InChI Key: MRIVXBKYEMKNMK-SCSAIBSYSA-N
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Description

N-Methyl-D-alanylglycine is a synthetic dipeptide analog of research interest due to its potential interactions with neurological targets. Its structure, featuring an N-methyl group on a D-alanylglycine backbone, suggests it may act on the N-methyl-D-aspartate (NMDA) receptor complex, a critical player in synaptic plasticity, learning, and memory . The NMDA receptor requires co-agonists for activation; both glutamate and glycine (or D-serine) must bind for the ion channel to open . Compounds that mimic or antagonize the action of glycine at its binding site on the GluN1 subunit can precisely modulate receptor activity . Research on related compounds, such as sarcosine (N-methylglycine), has demonstrated that glycine transporter inhibitors can enhance NMDA receptor function and are investigated for potential cognitive benefits . As a modified dipeptide, this compound may also serve as a precursor in Maillard reaction studies to investigate the formation of novel flavor compounds, such as pyrazinones, in model food systems . Researchers can utilize this reagent for probing NMDA receptor mechanisms, developing neuropharmacological tools, or studying peptide-specific reaction pathways. The molecular formula is C5H10N2O3 and it has a molecular weight of 146.14 g/mol. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61567-91-7

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

2-[[(2R)-2-(methylamino)propanoyl]amino]acetic acid

InChI

InChI=1S/C6H12N2O3/c1-4(7-2)6(11)8-3-5(9)10/h4,7H,3H2,1-2H3,(H,8,11)(H,9,10)/t4-/m1/s1

InChI Key

MRIVXBKYEMKNMK-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)O)NC

Canonical SMILES

CC(C(=O)NCC(=O)O)NC

Origin of Product

United States

Synthetic Methodologies for N Methyl D Alanylglycine and Its Analogues

Chemical Synthesis Approaches for N-Methylated Dipeptides.

The introduction of an N-methyl group on an amino acid residue can significantly impact the reactivity of the amine and the conformation of the resulting peptide. Consequently, specialized methods have been devised for the efficient synthesis of N-methylated dipeptides and larger peptide structures.

Solution-Phase Peptide Synthesis Techniques.

While solid-phase synthesis has become the dominant method for peptide production, solution-phase techniques remain valuable, particularly for large-scale synthesis and for specific challenging sequences. nih.gov The synthesis of N-methylated peptides in solution requires careful selection of coupling reagents to overcome the steric hindrance of the N-methylated amino acid.

One effective approach for the coupling of N-methyl amino acids in solution utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. scielo.org.mx This method has been shown to provide high yields and short reaction times under mild conditions (room temperature), which is a significant improvement over older methods that required long reaction times and often resulted in lower yields. scielo.org.mx For instance, the synthesis of peptides containing N-methylated valine and isoleucine residues has been successfully achieved using this strategy. scielo.org.mx

Micro-flow technology has also emerged as a powerful tool for the solution-phase synthesis of N-methylated peptides. nii.ac.jp This technique allows for the rapid and efficient formation of amide bonds by generating highly reactive acyl N-methylimidazolium cations from mixed carbonate anhydrides. nii.ac.jp The use of a micro-flow reactor enables precise control over reaction times, minimizing side reactions and racemization, and has been successfully applied to the synthesis of various dipeptides and even complex natural products containing multiple N-methylated amino acids. nii.ac.jp

A comparison of common coupling reagents used in solution-phase synthesis of N-methylated peptides is presented in the table below.

Coupling ReagentTypical ConditionsAdvantagesDisadvantages
HATU Room temperature, short reaction timesHigh yields, mild conditionsCost
DCC Longer reaction times (24-72h)Readily availableLower yields, potential for side reactions
Micro-flow (with ClCO2i-Pr/NMI) Short reaction times (seconds)High efficiency, minimal racemizationRequires specialized equipment

Solid-Phase Peptide Synthesis (SPPS) Strategies for N-Methylated Peptides.

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for creating peptides by sequentially adding amino acids to a growing chain attached to a solid support. powdersystems.combachem.com This technique simplifies the purification process as reagents and byproducts can be easily washed away. nih.gov However, the synthesis of N-methylated peptides via SPPS is challenging due to the steric hindrance of the secondary amine, which can lead to incomplete coupling reactions. acs.org

Two main strategies, Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), are employed for protecting the alpha-amino group of amino acids during SPPS. americanpeptidesociety.org

Fmoc Strategy: The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like DMF. nih.gov The side-chain protecting groups are acid-labile and are removed at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA). nih.gov Fmoc chemistry is generally preferred for its milder deprotection conditions. americanpeptidesociety.org

Boc Strategy: The Boc protecting group is acid-labile and is removed with a moderate acid like TFA. nih.gov The side-chain protecting groups and the linkage to the resin are cleaved with a stronger acid, such as HF. nih.gov While historically significant, the harsh conditions required for Boc deprotection can sometimes lead to peptide degradation. americanpeptidesociety.org

The choice between Fmoc and Boc strategies depends on the specific peptide sequence and desired final product. americanpeptidesociety.org For N-methylated peptides, the Fmoc strategy is often favored due to its orthogonality and milder conditions. nih.gov

The presence of N-methylated residues can contribute to peptide aggregation on the solid support, leading to incomplete reactions. peptide.com Several strategies have been developed to mitigate this issue:

Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the reaction mixture can disrupt the hydrogen bonding networks that cause aggregation. sigmaaldrich.com

Special Solvents: Using highly polar solvents like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO) can improve the solvation of the peptide-resin complex. peptide.comsigmaaldrich.com

Elevated Temperatures: Performing coupling reactions at higher temperatures can help to overcome the kinetic barrier of difficult couplings. peptide.com

Backbone Protection: The use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of amino acid residues can prevent hydrogen bonding and disrupt aggregation. peptide.com

Pseudoprolines: Incorporating pseudoproline dipeptides, which are TFA-labile oxazolidine (B1195125) derivatives of serine or threonine, can effectively break up aggregating sequences. peptide.comsigmaaldrich.com

Microwave-assisted peptide synthesis (MWPS) has emerged as a powerful technique to accelerate SPPS, particularly for challenging sequences like those containing N-methylated amino acids. nih.govrsc.org The application of microwave irradiation can significantly reduce reaction times and improve coupling efficiency, even for sterically hindered couplings. nih.govrsc.orgnih.gov

Microwave heating can enhance the rate of both the coupling and deprotection steps in SPPS. rsc.org For instance, the coupling of Fmoc-N-methyl amino acids, which can be slow under conventional conditions, can be completed in a much shorter time with microwave assistance. nih.gov This method has been shown to produce N-methyl-rich peptides in high yield and purity. nih.gov

Synthesis MethodKey FeaturesAdvantages for N-Methylated Peptides
Conventional SPPS Stepwise addition of amino acids on a solid support at room temperature.Well-established, versatile.
Microwave-Assisted SPPS Utilizes microwave energy to heat the reaction mixture.Faster reaction times, improved coupling efficiency, reduced aggregation. nih.govrsc.orgnih.gov

Specific Reactions for N-Methyl Amino Acid Incorporation.

Besides the use of pre-synthesized N-methyl amino acid building blocks, on-resin methylation provides an alternative route for incorporating N-methyl groups into peptides. nih.gov A common method involves a three-step procedure:

Sulfonylation: The N-terminal amine is protected with a sulfonamide group, such as o-nitrobenzenesulfonyl (o-NBS). acs.org

Methylation: The sulfonamide is then methylated using a reagent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. acs.orgmonash.edu

Desulfonylation: The sulfonamide protecting group is removed to reveal the N-methylated amine. acs.org

Recent advancements have focused on accelerating this process, with methods utilizing ultrasonic irradiation reducing the total N-methylation time from hours to minutes. acs.org

Another approach involves the reductive amination of a free amino acid with formaldehyde, followed by reduction of the resulting imine. researchgate.net Furthermore, enzymatic methods are being explored for the synthesis of N-methylated amino acids, offering a green chemistry route to these valuable building blocks. nih.gov

Reductive Amination, Ring Opening of 5-Oxazolidinones, and Direct N-Methylation

Three primary strategies for the N-methylation of amino acids include reductive amination, the ring opening of 5-oxazolidinones, and direct N-methylation using methylating reagents. frontiersin.org

Reductive amination is a versatile method that involves the reaction of an amine with a carbonyl group to form an imine, which is then reduced to an amine. wikipedia.org This process can be performed directly in a one-pot reaction where the carbonyl compound, amine, and a reducing agent are combined. wikipedia.org Common reducing agents include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. wikipedia.orgacs.org For instance, N-methyl-L-alanine has been synthesized through the reductive methylamination of pyruvate (B1213749). nih.gov

The ring-opening of 5-oxazolidinones provides another efficient route to N-methyl amino acids. acs.orgresearchgate.net This method involves the formation of a 5-oxazolidinone (B12669149) from an N-protected amino acid and formaldehyde, followed by reductive cleavage of the ring. researchgate.net For example, N-Z-amino acids can be reacted with paraformaldehyde to form 5-oxazolidinones, which are then susceptible to nucleophilic attack, leading to the N-methyl derivative. researchgate.net Similarly, Fmoc-amino acids can be converted to their corresponding oxazolidinones and subsequently treated with a reducing agent like triethylsilane (Et3SiH) in the presence of an acid to yield the Fmoc-N-methylated amino acid. researchgate.net This strategy has been successfully applied to the solid-phase synthesis of peptides. acs.org

Direct N-methylation involves the use of a methylating agent to directly add a methyl group to the nitrogen atom of the amino acid or peptide. frontiersin.org This can be a challenging approach due to the potential for over-alkylation and lack of stereoselectivity. frontiersin.org However, methods have been developed to perform this modification directly on a solid support during peptide synthesis. acs.org A common procedure involves sulfonylation of the amine, followed by methylation, and subsequent desulfonylation. acs.org

MethodDescriptionKey ReagentsAdvantagesDisadvantages
Reductive Amination Reaction of a carbonyl group with an amine to form an imine, followed by reduction. wikipedia.orgCarbonyl compound, amine, reducing agent (e.g., NaBH3CN, H2/catalyst). wikipedia.orgacs.orgOne-pot synthesis, mild conditions. wikipedia.orgPotential for side reactions.
Ring Opening of 5-Oxazolidinones Formation of a 5-oxazolidinone from an amino acid, followed by reductive ring cleavage. researchgate.netAmino acid, formaldehyde, acid catalyst, reducing agent (e.g., Et3SiH). researchgate.netGood for stereocontrol, applicable to solid-phase synthesis. researchgate.netacs.orgRequires multiple steps.
Direct N-Methylation Direct addition of a methyl group to the amino acid's nitrogen. frontiersin.orgMethylating agent (e.g., dimethyl sulfate), base. researchgate.netCan be performed on-resin during peptide synthesis. acs.orgRisk of over-methylation, potential for racemization. frontiersin.orgresearchgate.net
Advanced Carbon-Carbon Cross-Coupling Strategies for Amino Acid Derivatives

Modern synthetic chemistry has introduced sophisticated cross-coupling reactions for the synthesis of non-canonical amino acids. These methods allow for the formation of carbon-carbon bonds, enabling the introduction of diverse side chains.

A notable example is the deaminative reductive cross-coupling of amino acid-derived pyridinium (B92312) salts with aryl bromides. nih.gov This nickel-catalyzed reaction facilitates the synthesis of various aryl alanines and their homologues from readily available amino acids like lysine (B10760008) and ornithine. nih.gov The use of high-throughput experimentation has been crucial in optimizing reaction conditions, identifying complementary ligands and reductants to accommodate a broad range of substrates. nih.gov

Another innovative approach involves a nickel-promoted radical addition to a chiral sulfinimine. nih.gov This method utilizes alkyl carboxylic acids as radical precursors, which are decarboxylatively coupled to a glyoxylate-derived chiral acceptor. nih.gov This strategy is highly general and provides access to a wide array of enantioenriched amino acids. nih.gov

Dual photo/nickel catalysis has also emerged as a powerful tool. acs.org The "amino radical transfer" (ART) concept enables the use of alkyl boronic esters as cross-coupling partners for aryl halides, offering excellent functional group tolerance under mild conditions. acs.org

StrategyDescriptionKey Features
Deaminative Reductive Cross-Coupling Ni-catalyzed coupling of amino acid pyridinium salts with aryl bromides. nih.govTransforms natural amino acids into aryl alanines; tolerates various functional groups. nih.gov
Innate Radical Cross-Coupling Ni-promoted decarboxylative addition of alkyl carboxylic acids to a chiral sulfinimine. nih.govHigh generality; provides access to a broad range of enantioenriched amino acids. nih.gov
Amino Radical Transfer (ART) Dual photo/nickel-catalyzed coupling of alkyl boronic esters with aryl halides. acs.orgUtilizes easily accessible starting materials; excellent functional group tolerance. acs.org

Synthesis of N-Phthaloylamino Acid Derivatives and Analogues

The phthaloyl group is a common protecting group for the amino function of amino acids. The synthesis of N-phthaloylamino acids is typically achieved through the reaction of an amino acid with phthalic anhydride. ekb.egsphinxsai.com This reaction can be carried out under various conditions, including refluxing in glacial acetic acid or toluene. ekb.egsphinxsai.com The use of N-carbethoxyphthalimide in an aqueous solution at room temperature offers a more environmentally friendly approach. ekb.eg

Once formed, N-phthaloylamino acid derivatives can be further modified. For example, they can be converted to their corresponding acid chlorides and then reacted with amines to form amides. ekb.egresearchgate.net The reaction conditions, such as the solvent and the amount of amine used, can influence the outcome, leading to either the desired amide or an asymmetric phthalic acid diamide. ekb.egresearchgate.net

Biocatalytic and Fermentative Production Routes

In recent years, biological methods for producing N-methylated amino acids have gained significant interest as they offer sustainable and stereoselective alternatives to chemical synthesis. frontiersin.orgnih.gov

Enzymatic Synthesis of N-Alkylated Glycine (B1666218) Derivatives

Enzymes, particularly those from the opine dehydrogenase (ODH) and N-methyl-L-amino acid dehydrogenase (NMAADH) families, have shown promise in the synthesis of N-alkylated amino acids. manchester.ac.uk NMAADHs catalyze the reductive amination of a 2-oxo acid with an alkylamine. frontiersin.org For example, an N-methyl-L-amino acid dehydrogenase from Pseudomonas putida has been used for the reductive methylamination of pyruvate to produce N-methyl-L-alanine. nih.gov

Imine reductases (IREDs) also play a role in the biocatalytic production of N-alkylated amino acids. The imine reductase DpkA from Pseudomonas putida, for instance, can catalyze the reductive methylamination of 2-oxo acids. frontiersin.org

Fermentative Production of N-Methylated Amino Acids

Fermentative processes offer a one-step route to N-methylated amino acids from simple carbon sources. nih.gov Genetically engineered microorganisms, such as Corynebacterium glutamicum and Pseudomonas putida, have been developed as whole-cell biocatalysts for this purpose. frontiersin.orgnih.gov

For example, a recombinant C. glutamicum strain expressing the dpkA gene from P. putida has been used for the fermentative production of N-methyl-L-alanine from glucose and monomethylamine, achieving high titers. nih.gov Similarly, engineered P. putida has been used for the production of N-methylglutamate. frontiersin.org Another strategy involves the use of S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases. For instance, the fermentative production of N-methylanthranilate has been achieved in C. glutamicum by expressing an anthranilate N-methyltransferase. nih.govresearchgate.net

Production RouteOrganism/EnzymePrecursorsProductKey Findings
Fermentation Engineered Corynebacterium glutamicumGlucose, MonomethylamineN-Methyl-L-alanineAchieved high titers (31.7 g/L) and yield (0.71 g/g glucose). nih.gov
Fermentation Recombinant Pseudomonas putidaGlycerol, MonomethylamineN-MethylglutamateDemonstrated efficient production in fed-batch bioreactor cultivations. frontiersin.org
Fermentation Engineered Corynebacterium glutamicumSugarsN-MethylanthranilateProduction achieved by expressing an anthranilate N-methyltransferase and enhancing SAM regeneration. nih.govresearchgate.net
Enzymatic Synthesis Imine Reductase DpkA from Pseudomonas putida2-oxo acids, MonomethylamineN-Methylated amino acidsEnables fermentative production of N-methylalanine and sarcosine (B1681465) in engineered C. glutamicum. frontiersin.org

Comparative Analysis of Synthetic Methodologies: Efficiency, Selectivity, and Green Chemistry Principles

The choice of synthetic methodology for N-methylated amino acids depends on a variety of factors, including efficiency, selectivity, and adherence to green chemistry principles.

Efficiency and Selectivity: Chemical methods, while versatile, can sometimes suffer from low yields, incomplete stereoselectivity, and the formation of byproducts like di-N-methylated compounds. frontiersin.orgnih.gov In contrast, biocatalytic and fermentative routes often exhibit high stereoselectivity and can avoid the formation of undesirable byproducts. nih.gov For example, the fermentative production of N-methyl-L-alanine using engineered C. glutamicum did not result in the formation of di-N-methyl-L-alanine. nih.gov

Green Chemistry Principles: There is a growing emphasis on developing more sustainable and environmentally friendly methods for peptide synthesis. rsc.orgacs.orgadvancedchemtech.com Traditional peptide synthesis often relies on hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), and uses an excess of reagents, leading to significant waste generation. rsc.orgacs.orgnih.gov

Efforts to "green" peptide synthesis include:

Solvent Substitution: Replacing hazardous solvents with greener alternatives like propylene (B89431) carbonate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and even water. rsc.orgacs.org

Solvent Recycling: Implementing systems to recover and reuse solvents such as acetonitrile (B52724) (ACN) and DMF. ambiopharm.com

Alternative Energy Sources: Utilizing microwave and ultrasound-assisted synthesis to reduce reaction times and improve yields. advancedchemtech.com

Biocatalysis and Fermentation: These methods are inherently greener as they operate under mild conditions (aqueous environment, ambient temperature, and neutral pH) and utilize renewable feedstocks. nih.gov The fermentative production of N-methylated amino acids from sugars is a prime example of a sustainable one-step process. nih.gov

While chemical synthesis offers broad applicability, biocatalytic and fermentative approaches are emerging as powerful, sustainable alternatives for the production of N-methylated amino acids, aligning well with the principles of green chemistry. frontiersin.orgnih.govnih.gov

Biochemical and Molecular Interaction Profiles of N Methyl D Alanylglycine

Interactions with N-Methyl-D-Aspartate (NMDA) Receptors

The structural components of N-Methyl-D-alanylglycine, specifically the D-alanine and glycine (B1666218) moieties, point towards significant interaction with NMDA receptors. These receptors are unique ligand-gated ion channels that require the binding of two different co-agonists for activation: glutamate (B1630785) and a co-agonist like glycine or D-serine. nih.govrupress.orgnih.gov This dual requirement allows NMDA receptors to function as molecular coincidence detectors, integrating synaptic signals. nih.gov Functional NMDA receptors are typically heterotetramers composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. rupress.orgyoutube.comyoutube.com

Co-Agonist Roles of D-Amino Acids (D-Alanine, Glycine, D-Serine) at NMDA Receptors

The activation of NMDA receptors is critically dependent on the binding of a co-agonist to the glycine binding site on the GluN1 subunit. youtube.comnih.gov While glycine was initially identified as the primary endogenous co-agonist, subsequent research has established that D-amino acids, particularly D-serine, play a dominant role in many regions of the central nervous system. nih.govnih.gov

Glycine itself is a crucial neurotransmitter that can be released by both neurons and glial cells (astrocytes) to modulate NMDA receptor activity. youtube.comfrontiersin.org D-serine is also found at high levels in the brain and is considered a primary agonist at the glycine modulatory site on the GluN1 subunit. nih.govnih.gov Studies have shown that D-serine can be more effective than glycine in mediating NMDA receptor-dependent neurotoxicity in certain experimental models, highlighting its physiological importance. nih.gov The interplay between glycine and D-serine at the co-agonist site is complex, and both are likely involved in processes such as long-term potentiation (LTP). frontiersin.org While D-alanine's role is less characterized compared to D-serine and glycine, the "glycine site" can be activated by various D-amino acids.

Table 1: Co-Agonists at the NMDA Receptor Glycine Site

Co-Agonist Role and Characteristics Key References
Glycine An essential co-agonist required for NMDA receptor activation. nih.gov Released by neurons and astrocytes. youtube.com nih.govyoutube.com
D-Serine A potent endogenous co-agonist, considered dominant in many brain regions for mediating NMDA receptor function and neurotoxicity. nih.govnih.gov nih.govnih.govfrontiersin.org

| D-Alanine | The class of D-amino acids can act at the glycine co-agonist site. D-cycloserine, a structural mimic of D-alanine, is known to interact with this site. nih.gov | nih.gov |

Modulation of Receptor Activity and Signaling Pathways, including Non-Ionotropic Functions

Beyond its canonical role as an ion channel, the NMDA receptor can initiate intracellular signaling cascades in the absence of ion flux. nih.govnih.gov This "non-ionotropic" or "metabotropic" function is triggered by agonist-induced conformational changes in the receptor structure, independent of channel opening. nih.govnih.gov This mode of signaling is sufficient to induce synaptic long-term depression (LTD), challenging the traditional model that requires calcium influx for this process. nih.gov

The binding of co-agonists like glycine or D-serine to the GluN1 subunit is also implicated in these non-ionotropic pathways. nih.gov For example, co-agonist binding has been shown to prime the receptor for clathrin-mediated endocytosis, a process that occurs even when the ion channel is blocked. nih.gov Glutamate binding alone can induce dephosphorylation and subsequent endocytosis of the receptor without any ion flow. nih.gov These findings suggest that conformational movements within the receptor, driven by ligand binding, can directly engage with intracellular signaling molecules to modulate synaptic plasticity. jneurosci.org

Role of NMDA Receptors in Cellular Processes Beyond Neurotransmission (e.g., Cancer Cell Viability)

Functional NMDA receptors are not confined to the central nervous system; they are also expressed in various types of cancer cells and have been implicated in tumor progression. aminer.orgmdpi.com Studies have identified NMDA receptor subunits in a range of malignancies, including breast, prostate, lung, pancreatic, and oral squamous cell carcinoma. nih.govresearchgate.netnih.gov

In some cancers, the level of NMDA receptor expression correlates with tumor size and the presence of lymph node metastases. nih.gov The activation of these receptors appears to play a role in regulating cancer cell proliferation, migration, and survival. mdpi.comresearchgate.net Consequently, blocking these receptors has emerged as a potential therapeutic strategy. The use of NMDA receptor antagonists, such as MK-801 (dizocilpine) and memantine, has been shown to decrease the viability of cancer cell lines and inhibit tumor growth in preclinical models. nih.govresearchgate.net For instance, in pancreatic cancer models, antagonists targeting the ion channel or the GluN2B subunit specifically were found to reduce cell viability and slow tumor growth. nih.gov These findings indicate that NMDA receptors are involved in fundamental cellular processes that can be co-opted by cancer cells to support their growth and spread. mdpi.comresearchgate.net

Table 2: Effects of NMDA Receptor Antagonism on Cancer Cells

Cancer Type Antagonist Used Observed Effects Key References
Breast Cancer Memantine, MK-801 Inhibited proliferation, decreased viability, inhibited tumor growth. nih.gov
Lung Cancer MK-801 (Dizocilpine) Cytotoxic effects, inhibited proliferation. mdpi.comnih.gov
Pancreatic Cancer MK-801, Ifenprodil Reduced cell viability, inhibited tumor growth. nih.gov

Modulation of Peptide Stability and Permeability

The chemical structure of peptides often limits their therapeutic potential due to poor metabolic stability and low permeability across biological membranes. N-methylation of the peptide backbone is a widely employed strategy to overcome these limitations. nih.govresearchgate.net

Enhanced Peptidase Resistance through N-Methylation

Introducing a methyl group to the amide nitrogen of a peptide bond (N-methylation) sterically hinders the approach of peptidases, the enzymes responsible for peptide degradation. This modification can dramatically increase the peptide's resistance to proteolysis and extend its in vivo half-life. nih.govnih.gov

Studies have shown that even a single N-methyl substitution at or near a proteolytic cleavage site can lead to a substantial increase in stability. nih.gov Multiple N-methylations can further enhance metabolic stability and improve oral bioavailability. nih.gov For example, N-methylation has been successfully used to protect peptides from degradation by enzymes like trypsin and chymotrypsin, as well as in human plasma. nih.govnih.gov This strategy is inspired by naturally occurring N-methylated peptides like cyclosporine, which possess excellent pharmacokinetic profiles. nih.gov In addition to improving stability, N-methylation can also enhance the membrane permeability of peptides, facilitating their passage into cells. researchgate.netunc.edu

Table 3: Impact of N-Methylation on Peptide Properties

Property Effect of N-Methylation Mechanism Key References
Proteolytic Stability Increased Steric hindrance prevents peptidase access to the peptide backbone. nih.govnih.govnih.gov
Metabolic Half-Life Increased Reduced degradation by enzymes in plasma and tissues. nih.gov

| Membrane Permeability | Can be improved | Reduces the number of hydrogen bond donors, potentially favoring passage through lipid membranes. | researchgate.netunc.edu |

Roles in Cellular Metabolism and Pathways

The metabolic fate of this compound is intrinsically linked to the metabolism of its constituent amino acids, particularly D-alanine.

In mammals, the metabolism of D-amino acids is primarily handled by the flavoenzyme D-amino acid oxidase (DAO). nih.gov DAO catalyzes the stereospecific oxidative deamination of neutral D-amino acids, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide. nih.govnih.gov The α-keto acid derived from D-alanine is pyruvate (B1213749).

The process is as follows:

DAO oxidizes the D-amino acid to an imino acid. nih.gov

The imino acid is then non-enzymatically hydrolyzed to an α-keto acid (e.g., pyruvate from D-alanine) and ammonia. nih.gov

DAO is found in various tissues, including the kidney, liver, and brain, where it plays a key role in degrading D-amino acids. nih.gov In the brain, its primary substrate is thought to be D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov

Another class of enzymes involved in amino acid metabolism is the transaminases (or aminotransferases). For instance, alanine (B10760859) transaminase (ALT) facilitates the transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate. youtube.com This reaction is a crucial link between amino acid and carbohydrate metabolism. While these enzymes typically act on L-amino acids, the potential for interaction with D-enantiomers or their metabolites exists. For example, glyoxylate, a product of glycine oxidation by DAO, can react with alanine in a reaction catalyzed by alanine-glyoxylate aminotransferase. youtube.com

The N-methylation on the D-alanine residue of this compound could potentially alter its recognition and processing by DAO. N-methylation increases the bulkiness and modifies the electronic properties of the amino group, which could reduce its affinity for the active site of DAO, thereby affecting its metabolic rate compared to unmodified D-alanine.

D-alanine metabolism is directly integrated with glucose homeostasis through the pathway of gluconeogenesis, the process of generating glucose from non-carbohydrate precursors. wikipedia.org This process is vital for maintaining blood glucose levels during periods of fasting or low carbohydrate intake and occurs mainly in the liver and kidneys. youtube.comyoutube.com

Research has demonstrated that D-alanine induces the expression of genes involved in gluconeogenesis, particularly in the kidney. nih.gov The pyruvate generated from the deamination of D-alanine by DAO serves as a key substrate for this pathway. youtube.com

The main steps connecting D-alanine to gluconeogenesis are:

D-alanine is converted to pyruvate by D-amino acid oxidase.

Pyruvate enters the mitochondria and is converted to oxaloacetate by pyruvate carboxylase. wikipedia.org

Oxaloacetate is then converted to phosphoenolpyruvate (B93156) (PEP) by PEP carboxykinase (PEPCK). youtube.com

PEP enters the reverse of the glycolytic pathway to be ultimately converted into glucose. youtube.com

Studies in mice have shown that treatment with D-alanine can induce glucose production in the kidney, highlighting its role as a gluconeogenic substrate. nih.govresearchgate.net This effect has an intraday variation and appears to be mediated in part through the circadian transcriptional network. researchgate.net

Emerging research indicates that D-alanine plays a significant role in regulating biological rhythms and maintaining metabolic homeostasis. nih.gov The concentration of D-alanine in the blood exhibits its own clear, intrinsic circadian rhythm, which is regulated by the kidneys through urinary excretion. nih.gov

D-alanine acts as a signal activator for the circadian rhythm, influencing the expression of core clock genes. nih.govnih.gov By modulating the circadian clock, D-alanine can in turn regulate physiological processes tied to it, such as glucose metabolism. In mouse models, treatment with D-alanine under constant darkness was shown to normalize the circadian cycle of behavior and the expression of clock genes in the kidney. nih.govresearchgate.net This suggests that D-alanine is not just an output of the clock, but also an input that can adjust its period.

Protein and Enzyme Target Interactions

The methylated N-terminus and dipeptide structure of this compound make it a candidate for interaction with specific enzymes, particularly those involved in methylation processes.

Protein N-terminal methyltransferases (NTMTs), such as NTMT1 and NTMT2, are enzymes that methylate the α-N-terminal amine of proteins that start with a specific X-Pro-Lys/Arg motif. nih.govpurdue.edu These enzymes play roles in critical cellular processes like mitosis and DNA damage repair. Given their importance, the development of inhibitors for NTMTs is an active area of research.

Rational drug design has led to the development of potent peptidomimetic inhibitors of NTMT1/2. nih.gov These inhibitors are designed to mimic the substrate peptide and bind competitively to the enzyme's active site. While this compound itself has not been specifically identified as a potent NTMT1/2 inhibitor in major studies, its structure contains features relevant to the design of such inhibitors. The research on compounds like BM30 and its cell-permeable analog DC432 provides a framework for understanding how N-methylated peptides can interact with these enzymes. nih.gov

Biochemical studies show that these peptidomimetic inhibitors act competitively with the peptide substrate and noncompetitively with the cofactor S-adenosylmethionine (SAM). nih.gov The development of these inhibitors demonstrates that targeting the peptide-binding site can achieve high selectivity for NTMTs over other methyltransferases. windows.net For instance, the inhibitor DC432 was shown to decrease the N-terminal methylation of target proteins like RCC1 and SET in cancer cells. nih.gov

Table 1: Inhibitory Activity of Selected Peptidomimetic and Small Molecule Inhibitors against NTMT1 This table presents data for known NTMT inhibitors to illustrate the potency that can be achieved with molecules targeting this enzyme class. This compound is not listed but is representative of the structural class investigated.

Inhibitor Type Target(s) IC₅₀ Value Reference
BM30 Peptidomimetic NTMT1/2 0.89 ± 0.10 µM nih.gov
DC432 Peptidomimetic NTMT1/2 54 ± 4 nM nih.gov
GD433 Small Molecule NTMT1 27 ± 0.5 nM purdue.edu
Genz-682452 Small Molecule NTMT1 0.5 ± 0.04 µM purdue.edu
NAM-TZ-SPKRIA Bisubstrate Analogue NTMT1 0.81 ± 0.13 µM researchgate.net

Interactions with Other Amide Hydrolases and Peptidases

The metabolic fate of dipeptides in biological systems is largely governed by the action of various peptidases and amide hydrolases. These enzymes catalyze the cleavage of peptide bonds, playing crucial roles in protein turnover, nutrient absorption, and the regulation of peptide signaling. The structural characteristics of a peptide, such as the nature of its constituent amino acids, their stereochemistry, and modifications to the peptide backbone, can significantly influence its susceptibility to enzymatic hydrolysis. One such modification with profound implications for peptidase interaction is N-methylation.

N-methylation, the substitution of a hydrogen atom on the amide nitrogen with a methyl group, is known to confer resistance to proteolytic degradation. researchgate.net This increased stability arises from the steric hindrance imposed by the methyl group, which can prevent the peptide from fitting into the active site of many peptidases. researchgate.netmerckmillipore.com The altered conformational flexibility and the loss of the amide proton, which can be critical for hydrogen bonding within the enzyme's active site, further contribute to this resistance. researchgate.net

While specific studies on the interaction of this compound with amide hydrolases and peptidases are not available in the current body of scientific literature, general principles of enzyme-substrate specificity allow for informed postulations. The presence of the N-methyl group on the D-alanine residue is a significant feature that would likely render this compound a poor substrate for a wide range of common peptidases.

For instance, dipeptidyl peptidases (DPPs) are a class of enzymes that cleave X-Pro or X-Ala dipeptides from the N-terminus of polypeptides. However, their activity is highly dependent on the specific structure of the substrate. nih.gov The N-methylation of the D-alanine in this compound would likely hinder its recognition and cleavage by such enzymes.

Similarly, other broad-specificity peptidases that are typically involved in the final stages of protein digestion would likely exhibit limited activity towards this modified dipeptide. Enzymatic hydrolysis is a highly specific process, and alterations such as N-methylation can drastically reduce or eliminate the catalytic efficiency of these enzymes. nih.gov

It is important to note that the absence of evidence for the hydrolysis of this compound does not definitively mean it is entirely inert to all peptidases. Specialized or novel enzymes might exist that can accommodate N-methylated peptides. However, based on the well-established principles of peptidase activity and the known effects of N-methylation, it is reasonable to conclude that this compound would exhibit significant resistance to hydrolysis by most common amide hydrolases and peptidases.

Further empirical research, including in vitro enzymatic assays with a panel of purified peptidases, would be necessary to definitively characterize the interaction profile of this compound and to identify any specific enzymes capable of its metabolism.

Structural Biology and Biophysical Characterization of N Methyl D Alanylglycine and Its Complexes

High-Resolution Structural Determination

No crystal structures of N-Methyl-D-alanylglycine in complex with any protein, including receptors or enzymes, have been deposited in the Protein Data Bank or described in the searched literature. X-ray crystallography is a powerful technique for visualizing molecular interactions at an atomic level, but its application to this compound has not been reported.

Similarly, there are no published cryo-EM structures featuring this compound. This advanced technique is instrumental in determining the structure of large and complex biological macromolecules, such as ion channels and receptors, in various functional states. However, no such studies involving this compound have been made public.

Advanced Biophysical Techniques

The conformational dynamics and solution structure of this compound have not been characterized by NMR spectroscopy in the available literature. NMR is crucial for understanding the behavior of molecules in solution, including the potential for isomerization around peptide bonds, but this analysis has not been reported for this specific compound.

There are no FRET studies that utilize this compound to probe conformational changes in a receptor or enzyme. FRET is a valuable tool for measuring distances and their changes within or between molecules, providing insights into the dynamic aspects of molecular interactions.

Computational Structural Biology

No computational models, such as molecular dynamics simulations or docking studies, specifically focused on the interaction of this compound with a biological target have been published. Computational methods are often used to predict and analyze the binding modes and energetic landscapes of ligand-receptor complexes, but such in-silico studies for this compound are not available.

Table of Compounds

Since no article was generated, a table of compounds is not applicable.

Molecular Dynamics Simulations of N-Methylated Peptide-Receptor Interactions.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net In the context of this compound, MD simulations can elucidate the dynamics of its interaction with a target receptor, providing a detailed view of the binding process, conformational changes, and the stability of the peptide-receptor complex. researchgate.net

MD simulations of peptide-receptor interactions typically begin with an initial docked pose of the ligand (the peptide) in the receptor's binding site. researchgate.net The system is then solvated in a water box with appropriate ions to mimic physiological conditions, and the forces between atoms are calculated using a force field. researchgate.net By integrating Newton's equations of motion, the trajectory of each atom is tracked over a simulated time period, often on the nanosecond to microsecond scale. nih.gov

For a hypothetical complex of this compound with a receptor, MD simulations could reveal several key aspects:

Conformational Flexibility: The N-methylation of the peptide backbone can significantly alter its conformational flexibility. acs.orgnih.gov MD simulations can quantify this by tracking the root-mean-square deviation (RMSD) of the peptide's backbone atoms over time, revealing the stability of its bound conformation. researchgate.net

Interaction Footprint: Analysis of the simulation trajectory can identify the specific amino acid residues of the receptor that form persistent interactions (e.g., hydrogen bonds, hydrophobic contacts) with this compound. This is crucial for understanding the determinants of binding affinity and specificity.

Binding Free Energy Calculations: Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD simulation snapshots to estimate the binding free energy of the peptide to its receptor. nih.govmdpi.com This allows for a quantitative comparison of binding affinities between different peptides or mutants.

Simulation Parameter Typical Value/Condition for Peptide-Receptor Simulation Information Gained
Force Field AMBER, CHARMM, GROMOSDescribes the potential energy of the system.
Water Model TIP3P, SPC/EExplicitly represents the solvent environment.
Simulation Time 100 ns - 1 µsAllows for sampling of relevant conformational changes.
Ensemble NPT (isothermal-isobaric)Maintains constant temperature and pressure, mimicking physiological conditions.
Analysis Metrics RMSD, RMSF, Hydrogen Bonds, Binding Free Energy (MM/PBSA)Quantifies stability, flexibility, specific interactions, and binding affinity. researchgate.netnih.gov

This table presents typical parameters for a molecular dynamics simulation setup for a peptide-receptor complex. The specific values can be adjusted based on the system and research question.

Studies on other N-methylated peptides have shown that N-methylation can restrict the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, potentially enhancing binding affinity. nih.govacs.org Furthermore, the methyl group can shield the amide bond from proteolytic degradation, increasing the peptide's stability. acs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity.

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, geometry, and reactivity of molecules. nih.gov For this compound, these methods can be used to understand its intrinsic properties, which in turn influence its interactions with biological targets.

Methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) are commonly employed to study peptides. researchgate.net These calculations can determine various molecular properties:

Optimized Geometry: Quantum chemical methods can predict the most stable three-dimensional structure of this compound in the gas phase or in solution (using implicit solvent models). This provides insights into the preferred conformations of the molecule.

Electronic Properties: The distribution of electrons within the molecule can be analyzed to calculate properties such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges. researchgate.net The MEP can indicate regions of the molecule that are likely to engage in electrostatic interactions, while the HOMO-LUMO gap provides an indication of the molecule's chemical reactivity. acs.org

Vibrational Frequencies: Calculation of vibrational frequencies can be used to characterize the molecule's energy landscape and to compare with experimental infrared (IR) spectra for structural validation.

Calculated Property Computational Method Significance for this compound
Optimized Geometry DFT (e.g., B3LYP/6-31G*)Predicts the lowest energy conformation and bond lengths/angles.
HOMO-LUMO Energy Gap DFT, MP2Indicates chemical reactivity and electronic excitation properties. acs.org
Molecular Electrostatic Potential (MEP) DFTReveals electron-rich and electron-poor regions, predicting sites for non-covalent interactions.
Atomic Charges Mulliken, NBO analysisQuantifies the charge distribution on each atom, useful for understanding intermolecular forces.
Proton Affinity G4, CBS-QB3Predicts the likelihood of protonation at different sites, relevant for pH-dependent interactions. acs.org

This table illustrates key properties that can be determined for this compound using quantum chemical calculations and their relevance. The choice of method and basis set affects the accuracy of the results.

Advanced Analytical Methodologies for N Methyl D Alanylglycine Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of N-Methyl-D-alanylglycine, enabling its separation from complex mixtures. The choice of technique depends on the sample matrix, the required sensitivity, and the specific research question.

High-Performance Liquid Chromatography (HPLC): Chiral and Reverse-Phase Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acids and their derivatives, including this compound. mdpi.com Both chiral and reverse-phase HPLC methods are employed to achieve separation and quantification.

Chiral HPLC is indispensable for separating enantiomers, which is crucial given that biological systems often exhibit high stereospecificity. The D- and L-isomers of amino acids can have vastly different physiological roles. sigmaaldrich.com Chiral stationary phases (CSPs) are commonly used for the direct separation of enantiomers without derivatization. sigmaaldrich.com For instance, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are effective for resolving underivatized amino acid enantiomers. sigmaaldrich.com The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. The D-enantiomer is often more strongly retained on such columns. sigmaaldrich.com Alternatively, derivatization with a chiral reagent can create diastereomers that are then separable on a standard achiral reverse-phase column. researchgate.netnih.gov

Reverse-phase HPLC is widely used for separating compounds based on their hydrophobicity. For polar molecules like this compound, derivatization is often necessary to enhance retention and improve chromatographic behavior. sigmaaldrich.com

A study detailed a one-step derivatization procedure using the chiral reagent N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH2), an analog of Marfey's reagent, for the HPLC analysis of D-aspartate, N-methyl-D-aspartate (NMDA), and N-methyl-D-glutamate. researchgate.net The resulting diastereomers were successfully separated on a reversed-phase ODS-Hypersil column. researchgate.net

ParameterChiral HPLCReverse-Phase HPLC
Principle Separation of enantiomers based on stereospecific interactions with a chiral stationary phase or after chiral derivatization.Separation based on hydrophobicity.
Stationary Phase Chiral Stationary Phases (e.g., teicoplanin-based). sigmaaldrich.comC18 or other non-polar bonded phases.
Derivatization Can be used for direct analysis or with chiral derivatizing agents. sigmaaldrich.comresearchgate.netOften required for polar analytes to increase retention. sigmaaldrich.com
Application for this compound Essential for resolving its stereoisomers.Used for quantification, often coupled with mass spectrometry.

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.com For non-volatile compounds like amino acids, derivatization is a mandatory step to increase their volatility. sigmaaldrich.comnih.gov Common derivatization methods include silylation, such as with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), or esterification followed by amidation. sigmaaldrich.comnih.gov The resulting derivatives can then be separated on a GC column and detected, often by mass spectrometry (GC-MS). nih.gov

Thin-Layer Chromatography (TLC) is a simpler, more cost-effective chromatographic technique used for the qualitative analysis and purification of compounds. While not as powerful as HPLC or GC for quantitative analysis, TLC can be a useful tool for monitoring reaction progress or for preliminary sample screening. The separation is based on the differential partitioning of the compound between the stationary phase (a thin layer of adsorbent material on a flat plate) and the mobile phase.

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC. nih.gov In CE, charged molecules are separated based on their differential migration in an electric field within a narrow capillary. nih.gov This technique is particularly well-suited for the analysis of polar and charged species like amino acids and peptides. nih.gov

For the analysis of amino acid enantiomers, chiral selectors can be added to the background electrolyte in a technique known as chiral capillary electrophoresis. capes.gov.br Ligand-exchange capillary electrophoresis, using copper(II) complexes of L-4-hydroxyproline derivatives as chiral selectors, has been successfully applied to the enantioseparation of underivatized amino acids and dipeptides. capes.gov.br CE can be coupled with mass spectrometry (CE-MS) for enhanced sensitivity and specificity. nih.gov

Mass Spectrometry-Based Characterization

Mass Spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

The coupling of chromatographic techniques with mass spectrometry provides a powerful analytical platform. LC-MS and GC-MS combine the separation capabilities of chromatography with the sensitive and selective detection of mass spectrometry.

LC-MS is particularly well-suited for the analysis of polar and non-volatile compounds like this compound. researchgate.netnih.gov The eluent from the HPLC column is introduced into the mass spectrometer's ion source, where molecules are ionized before being analyzed. Electrospray ionization (ESI) is a common ionization technique for this purpose. LC-MS/MS, or tandem mass spectrometry, further enhances selectivity and sensitivity by subjecting selected precursor ions to fragmentation, with the resulting product ions being detected. nih.gov This technique is highly valuable for quantifying low-abundance analytes in complex biological matrices. nih.gov

GC-MS is used for the analysis of volatile derivatives of this compound. nih.govnih.gov Following separation on the GC column, the analytes enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting mass spectra contain characteristic fragmentation patterns that can be used for structural identification. nih.gov

TechniqueIonization MethodAnalytesApplication for this compound
LC-MS Electrospray Ionization (ESI)Polar, non-volatile compoundsQuantification in biological fluids. researchgate.net
GC-MS Electron Ionization (EI)Volatile, thermally stable compounds (or their derivatives)Structural elucidation and quantification after derivatization. nih.gov

High-Resolution Mass Spectrometry (HR-MS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov This capability is invaluable for confirming the identity of this compound and for distinguishing it from other isobaric compounds. Modern HR-MS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can achieve mass accuracies in the sub-ppm range. nih.gov

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides detailed structural information about a molecule. By inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions, it is possible to deduce the connectivity of atoms within the molecule. This is crucial for distinguishing between isomers and for confirming the structure of this compound. The fragmentation patterns of N-methylated amino acids after derivatization have been studied to facilitate their identification in metabolomic studies. nih.gov

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that has proven effective for the analysis of non-volatile and thermally unstable compounds, such as peptides. creative-proteomics.com In this method, the sample is dissolved in a non-volatile liquid matrix, like glycerol, and then bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.org This process desorbs and ionizes the analyte molecules, primarily forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, which can then be analyzed by the mass spectrometer. wikipedia.orgtaylorandfrancis.com

The key advantages of FAB-MS in the context of peptide analysis include its ability to handle polar and high molecular weight compounds, providing molecular weight information with high sensitivity. creative-proteomics.comnih.gov The technique is particularly useful for determining the molecular weights of underivatized components of peptides. taylorandfrancis.com Furthermore, tandem FAB-MS (FAB-MS/MS) can be employed to elucidate the primary structure of the peptide by analyzing the fragmentation patterns. nih.gov This allows for the sequencing of amino acids within the peptide and the identification of any synthetic byproducts. nih.gov

While FAB-MS is a powerful tool, it is not without its limitations. The presence of the matrix can lead to a high chemical background in the resulting spectrum. umd.edu Additionally, for the analysis of mixtures, FAB-MS cannot fractionate and ionize the different components separately. creative-proteomics.com

Spectroscopic Techniques for Structural and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom within the molecule.

¹H NMR: Proton NMR is used to identify the different types of hydrogen atoms in the molecule. For a dipeptide like this compound, ¹H NMR can distinguish the protons of the methyl group, the alpha-carbons, and the amide bond. The chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a wealth of structural information. For instance, specific labeling with ¹³CH₃ groups on alanine (B10760859) residues allows for the use of ¹H-¹³C methyl TROSY experiments, which are particularly useful for studying large protein complexes. nih.gov

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon framework.

Advanced NMR Techniques: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure of the dipeptide. For instance, ¹H-¹³C 2D Methyl TROSY spectra have been successfully used to map interactions in protein complexes. nih.gov Furthermore, specialized NMR techniques have been developed to discriminate between D- and L-enantiomers of amino acids, even at submicromolar concentrations, which can be crucial for studying the stereochemistry of this compound. nih.gov

Below is a hypothetical table of expected NMR chemical shifts for this compound, based on typical values for similar structures.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-Methyl (CH₃)~2.7~35
D-Alanine α-CH~3.8~52
D-Alanine β-CH₃~1.4~18
Glycine (B1666218) α-CH₂~3.9~43
Carbonyl (C=O) - Alanine-~175
Carbonyl (C=O) - Glycine-~172

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. thermofisher.com When a sample is irradiated with infrared light, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds.

For this compound, the FTIR spectrum would exhibit characteristic absorption bands for the following functional groups:

N-H stretch: Around 3300 cm⁻¹, characteristic of the amide group.

C-H stretch: In the region of 2850-3000 cm⁻¹, corresponding to the methyl and methylene (B1212753) groups.

C=O stretch (Amide I): Typically between 1600 and 1700 cm⁻¹, a strong band indicating the presence of the amide carbonyl group.

N-H bend (Amide II): Around 1550 cm⁻¹, another characteristic amide band.

C-N stretch: In the fingerprint region (below 1500 cm⁻¹).

While FTIR is excellent for identifying functional groups, it is generally not able to distinguish between stereoisomers like D- and L-forms of amino acids because they have the same chemical structure and thus identical vibrational modes. thermofisher.com However, differences in crystal symmetry and hydrogen bonding in the solid state can sometimes lead to discernible spectral differences between racemic and enantiopure forms. thermofisher.com

Spectrophotometric Methods for Kinetic Monitoring

Spectrophotometric methods are valuable for monitoring the kinetics of reactions involving this compound. These methods rely on changes in the absorbance of light at a specific wavelength as a reaction proceeds.

A common approach involves a colorimetric reaction where the analyte reacts with a chromogenic agent to produce a colored product. The rate of formation of this product can be monitored over time by measuring the increase in absorbance. For example, ninhydrin (B49086) is a chromogenic agent that reacts with primary and secondary amines to produce a colored compound, and this reaction has been used to develop kinetic spectrophotometric methods for the quantification of similar amino acid-containing molecules. researchgate.netsemanticscholar.org

The kinetic data obtained can be analyzed using different methods, such as the initial-rate method, the rate-constant method, or the fixed-time method, to determine the concentration of the analyte. researchgate.netsemanticscholar.org These methods can be validated according to ICH guidelines to ensure their accuracy and precision. semanticscholar.org

Methodological Considerations in Complex Biological Sample Analysis

Strategies for Minimizing Matrix Effects and Interferences

Analyzing this compound in complex biological samples, such as urine or plasma, presents significant challenges due to the presence of numerous other molecules that can interfere with the analysis. This phenomenon is known as the matrix effect. nih.govnih.gov Matrix effects can either suppress or enhance the signal of the analyte, leading to inaccurate quantification. nih.gov

Several strategies can be employed to minimize matrix effects:

Sample Preparation: Thorough sample cleanup is crucial. Solid-phase extraction (SPE) is a widely used technique to remove interfering compounds from the sample matrix before analysis. nih.govrsc.org For instance, polymeric cation-exchange cartridges have been shown to be effective in cleaning up cyanobacterial extracts for the analysis of related amino acid neurotoxins. rsc.org The choice of extraction ratio (the ratio of sample volume to extraction solvent volume) can also significantly impact the recovery of the analyte and the extent of matrix effects. nih.gov

Chromatographic Separation: Effective chromatographic separation, such as that achieved with liquid chromatography (LC), is essential to separate the analyte of interest from co-eluting matrix components. rsc.org Hydrophilic interaction liquid chromatography (HILIC) has been successfully used for the analysis of similar polar neurotoxins. rsc.orgresearchgate.net

Internal Standards: The use of an appropriate internal standard that behaves similarly to the analyte can help to compensate for matrix effects.

Method of Standard Addition: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself, thereby accounting for the specific matrix effects of that sample.

Chirality-Switching Method: When analyzing for specific stereoisomers, a chirality-switching method can be employed to verify the analytical results. This involves using a chiral derivatizing agent with the opposite chirality to switch the elution order of the D- and L-enantiomers, helping to confirm the identity of the peaks in the presence of interfering compounds. mdpi.com

Enantiomeric Purity and Isomeric Discrimination Methods

The determination of enantiomeric purity is a critical aspect of this compound research, as the biological activity of chiral molecules is often enantiomer-dependent. Furthermore, the ability to discriminate between positional isomers, such as alanylglycine and glycylalanine, where the amino acid sequence is reversed, is crucial for unambiguous identification. A variety of powerful analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), are utilized for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC stands as a cornerstone technique for the chiral separation of amino acids and peptides, including N-methylated analogs. The primary approach involves the use of Chiral Stationary Phases (CSPs) that create a chiral environment, leading to differential interactions with the enantiomers of N-Methyl-alanylglycine.

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., CHIROBIOTIC® T), have demonstrated exceptional capabilities in resolving underivatized amino acid enantiomers. mdpi.com These phases possess ionic groups and are compatible with a wide range of mobile phases, making them well-suited for the separation of polar and ionic compounds like dipeptides. mdpi.com The retention mechanism often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric effects, which allows for the effective separation of D- and L-enantiomers.

Another class of CSPs effective for chiral separations are those based on cyclodextrins. These cyclic oligosaccharides have a chiral cavity into which one enantiomer may fit more favorably than the other, leading to separation. The enantioselectivity can be influenced by the type of cyclodextrin, its derivatives, and the mobile phase composition. sigmaaldrich.com

For enhanced detection and separation, pre-column derivatization with a chiral reagent can be employed. This process converts the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. However, direct analysis on a CSP is often preferred to avoid the introduction of potential impurities and an additional sample preparation step. mdpi.com

Table 1: HPLC Methods for Chiral Separation of Related Compounds

Analytical MethodChiral Stationary Phase (CSP) / Derivatizing AgentMobile Phase / ConditionsApplicationReference
HPLCCHIROBIOTIC® T (Teicoplanin-based)Methanol/Water or Acetonitrile (B52724)/Water with additivesDirect enantioseparation of underivatized amino acids. mdpi.com
HPLCCyclodextrin-based CSPsAqueous buffers with organic modifiersEnantioseparation of various chiral compounds. sigmaaldrich.com
HPLCN-acetyl-L-cysteine (NAC) and o-phthalaldehyde (B127526) (OPA)Gradient elution with aqueous and organic phasesChiral analysis of α-amino acids via pre-column derivatization. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. For the analysis of dipeptides like this compound, which are non-volatile, derivatization is a mandatory step. This process converts the analyte into a more volatile and thermally stable derivative suitable for GC analysis.

A common derivatization strategy involves esterification of the carboxyl group followed by acylation of the amino group. The use of chiral derivatizing agents can create diastereomers that are separable on an achiral GC column. Alternatively, the derivatized enantiomers can be separated on a chiral GC stationary phase. nih.gov

Capillary gas chromatography using a chiral stationary phase allows for the separation of a wide range of amino acid enantiomers, including N-methylated amino acids. nih.gov The mass spectrometer provides definitive identification of the separated compounds based on their mass-to-charge ratio and fragmentation patterns. This combination of high-resolution separation and sensitive detection makes GC-MS a powerful tool for determining enantiomeric purity, even at trace levels. nih.gov

Table 2: GC-MS Methodology for Enantiomeric Purity of Amino Acids

Derivatization StepsGC Column TypeDetection MethodKey AdvantageReference
Esterification and acylation with achiral reagentsChiral Stationary PhaseMass Spectrometry (MS)Direct separation of enantiomers, high sensitivity. nih.gov
Derivatization with a chiral reagentAchiral Stationary PhaseMass Spectrometry (MS)Formation of diastereomers for separation on standard columns. nih.gov

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers a high-efficiency separation alternative to HPLC and GC. In CE, separation occurs in a narrow-bore fused-silica capillary based on the differential migration of analytes in an electric field. For chiral separations, a chiral selector is added to the background electrolyte.

Common chiral selectors used in CE for separating amino acid and peptide enantiomers include cyclodextrins and their derivatives, chiral crown ethers, and certain antibiotics. The chiral selector forms transient diastereomeric complexes with the enantiomers of N-Methyl-alanylglycine, leading to different electrophoretic mobilities and thus, separation. The choice of chiral selector and the optimization of experimental conditions, such as pH and buffer concentration, are critical for achieving successful enantioseparation.

The order of migration of the enantiomers can sometimes be reversed by changing the type of chiral selector or the pH of the buffer, providing flexibility in method development.

Table 3: Capillary Electrophoresis for Chiral and Isomeric Separations

Separation TechniqueChiral Selector / PrincipleApplicationKey Feature
Capillary Zone Electrophoresis (CZE)Cyclodextrins, Chiral Crown EthersEnantioseparation of amino acids and peptides.High separation efficiency and low sample consumption.
Micellar Electrokinetic Chromatography (MEKC)Chiral surfactantsSeparation of neutral and charged chiral compounds.Utilizes micelles to create a pseudostationary phase.
Capillary Electrochromatography (CEC)Chiral Stationary Phase packed in the capillaryCombines principles of HPLC and CE for chiral separations.Offers high selectivity and efficiency.

Isomeric Discrimination

Beyond enantiomeric purity, the discrimination of positional isomers is essential. For this compound, a key isomer is N-Methyl-glycyl-D-alanine. While having the same mass, their structural differences can be elucidated using tandem mass spectrometry (MS/MS). In MS/MS, the parent ion of the dipeptide is fragmented, and the resulting fragment ions are analyzed. The fragmentation patterns of this compound and its isomer will differ due to the different locations of the peptide bond, allowing for their unambiguous identification when coupled with a separation technique like LC or GC.

Peptidomimetic Design Principles and Research Applications

Rational Design Strategies Incorporating N-Methylation for N-Methyl-D-alanylglycine Analogs

The rational design of peptidomimetic analogs of this compound leverages the strategic introduction of N-methylation to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. This approach aims to create molecules with enhanced therapeutic potential by fine-tuning their three-dimensional structure and resistance to enzymatic degradation.

Scaffold Design for Conformational Restriction and Stability

A primary goal in peptidomimetic design is to constrain the molecule into a specific, biologically active conformation. N-methylation of the peptide backbone is a key strategy to achieve this. The methyl group on the amide nitrogen sterically hinders bond rotation, thereby reducing the conformational flexibility of the peptide chain. This pre-organization can favor a specific binding conformation, leading to higher receptor affinity and selectivity.

Furthermore, incorporating N-methylated residues can influence the formation of specific secondary structures, such as reverse turns. For instance, the cyclic tetrapeptide c[D-pro-Pro-D-pro-N-methyl-Ala] has been shown to adopt a single, rigid, all-trans-amide bond conformation that serves as a scaffold to mimic reverse-turns. nih.gov This conformational rigidity is crucial for designing peptidomimetics that can effectively mimic the bioactive structure of a parent peptide. The design of such conformationally constrained cyclic peptides can serve as templates for exploring the bioactive conformations of medically important peptide systems. nih.gov

The stability of peptidomimetics is also significantly enhanced by N-methylation. The presence of the N-methyl group shields the adjacent peptide bond from cleavage by proteases, a major pathway for peptide degradation in the body. This increased enzymatic resistance prolongs the half-life of the peptidomimetic, thereby improving its in vivo efficacy.

Incorporation of this compound for Modulating Bioactivity and Enzyme Resistance

The incorporation of the this compound motif is a deliberate strategy to modulate the biological activity and enhance the enzymatic stability of peptidomimetics. The N-methyl group on the D-alanine residue can directly influence interactions with biological targets. Depending on the specific receptor or enzyme, this modification can either enhance or decrease binding affinity, allowing for the fine-tuning of bioactivity.

Solid-state NMR has been utilized to guide the design of N-methylated peptide inhibitors. nih.gov By identifying key residues within an amyloidogenic protein sequence, researchers can design modified peptides with an N-methyl group at a critical position to disrupt protein aggregation. nih.gov This highlights the power of structural biology in informing the rational design of N-methylated peptidomimetics with specific inhibitory functions. nih.gov

Synthesis and Characterization of Peptidomimetic Libraries

The creation of peptidomimetic libraries is essential for systematically exploring structure-activity relationships and identifying lead compounds with desired biological properties. Solid-phase synthesis has emerged as a powerful technique for the efficient and rapid generation of these libraries. nih.govresearchgate.net

Solid-Phase Synthesis of Imidazolidinone-Based Peptidomimetics

One successful approach to creating peptidomimetic libraries involves the use of heterocyclic scaffolds, such as imidazolidinones. These structures can act as amide bond isosteres, mimicking the geometry of a peptide bond while offering increased rigidity and stability. An efficient method for the solid-phase synthesis of peptidomimetics based on 4-imidazolidinones has been developed. researchgate.net This method allows for the incorporation of an imidazolidinone moiety into peptide sequences, providing a versatile platform for generating diverse libraries. researchgate.net

The synthesis typically proceeds on a solid support, such as a resin, which simplifies the purification of intermediates. proteogenix.science The process involves a series of coupling and deprotection steps to build the peptidomimetic sequence. proteogenix.science For imidazolidinone-based peptidomimetics, a key step is the cyclization reaction to form the heterocyclic ring. For instance, a benzotriazole-mediated reaction of aldehydes with resin-bound peptides can yield N-terminal 4-imidazolidinone-peptide derivatives. researchgate.net

The use of solid-phase synthesis allows for the systematic variation of substituents on the imidazolidinone scaffold and in the attached peptide chain. This combinatorial approach enables the generation of large libraries of related compounds, which can then be screened for biological activity.

Academic Investigations of Peptidomimetic Biological Activity

Once synthesized, peptidomimetic libraries are subjected to rigorous biological evaluation to assess their activity and selectivity. These investigations are crucial for understanding the structure-activity relationships and for identifying promising candidates for further development.

Exploration of Receptor Ligand Properties and Selectivity

A key area of investigation for peptidomimetics is their interaction with specific biological receptors. For example, analogs of this compound may be designed to target N-methyl-D-aspartate (NMDA) receptors, which are critical for neurotransmission. The glycine (B1666218) site on the NMDA receptor is a known modulatory site, and compounds that bind to it can act as either agonists or antagonists. nih.govnih.gov

Researchers have identified novel classes of antagonists that act through the glycine site, such as kynurenate and its derivatives. nih.gov The design of peptidomimetics targeting this site aims to achieve high affinity and selectivity for specific NMDA receptor subtypes. For example, studies have focused on developing competitive antagonists with a preference for GluN2A over GluN2B subunits, which could lead to more targeted therapeutic effects with fewer side effects. nih.gov

The biological activity of peptidomimetics is often evaluated through in vitro assays. nih.govnih.govresearchgate.net For instance, the ability of a compound to inhibit the growth of cancer cells can be measured to assess its antiproliferative activity. nih.gov The selectivity of a ligand for its target receptor is determined by comparing its binding affinity to a range of different receptors. The data generated from these studies are critical for optimizing the structure of the peptidomimetic to enhance its desired biological profile.

Below is a table summarizing the types of biological investigations conducted on peptidomimetics:

Type of Investigation Description Example Assay
Receptor Binding Measures the affinity of the peptidomimetic for its target receptor.Radioligand binding assays
Functional Activity Determines whether the peptidomimetic acts as an agonist, antagonist, or inverse agonist.In vitro cell-based functional assays
Enzyme Inhibition Assesses the ability of the peptidomimetic to inhibit the activity of a specific enzyme.Enzyme kinetics assays
Cell Proliferation Evaluates the effect of the peptidomimetic on cell growth and viability.MTT or MTS assays
Selectivity Profiling Measures the binding affinity of the peptidomimetic against a panel of different receptors.Receptor screening panels

Antimicrobial Activity Studies of N-Methylated Peptides and Derivatives

The growing challenge of antibiotic resistance has spurred research into new antimicrobial agents, with antimicrobial peptides (AMPs) and their derivatives being a promising area of investigation. N-methylation is a key modification strategy in the design of novel antimicrobial peptidomimetics. This modification can enhance the metabolic stability of peptides, a significant advantage for developing effective therapeutics. nih.govresearchgate.net The impact of N-methylation on antimicrobial activity can be complex; it may increase, decrease, or have no significant effect on the potency of the peptide, depending on the specific peptide sequence and the target microorganism. nih.govresearchgate.net

Research on N-methylated analogs of the antimicrobial peptide Anoplin has shown that this modification, combined with fatty acid conjugation, can lead to compounds with high proteolytic stability and potent antimicrobial activity. nih.govresearchgate.net These N-methylated lipopeptides have been shown to exert their effect by rapidly disrupting the bacterial cell membrane. nih.govresearchgate.net

While specific antimicrobial data for this compound is not available in the reviewed literature, studies on other N-methylated peptides provide insight into the potential effects of this modification. The following table presents the Minimum Inhibitory Concentration (MIC) values for N-methylated analogs of the antimicrobial peptides C10:0-A2 and TA4 against various bacterial strains.

Table 1: Antimicrobial Activity of N-Methylated Peptide Analogs

Peptide Analog Target Microorganism MIC (µM) Reference
C10:0-A2 S. aureus ATCC 29213 1.4 nih.gov
E. faecalis ATCC 29212 1.4 nih.gov
P. aeruginosa ATCC 27853 2.8 nih.gov
C10:0-A2(6-NMeLys) S. aureus ATCC 29213 1.5 nih.gov
E. faecalis ATCC 29212 6 nih.gov
P. aeruginosa ATCC 27853 3 nih.gov
C10:0-A2(8-NMePhe) S. aureus ATCC 29213 3 nih.gov
E. faecalis ATCC 29212 12 nih.gov
P. aeruginosa ATCC 27853 3 nih.gov
TA4 S. aureus ATCC 29213 2.5 nih.gov
E. faecalis ATCC 29212 5.1 nih.gov
P. aeruginosa ATCC 27853 10.2 nih.gov
TA4(NMeK) S. aureus ATCC 29213 5.2 nih.gov
E. faecalis ATCC 29212 10.4 nih.gov
P. aeruginosa ATCC 27853 10.4 nih.gov

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

The data indicates that N-methylation can modulate the antimicrobial potency of these peptides. For instance, the introduction of an N-methyl group in the C10:0-A2 and TA4 analogs resulted in varied effects on their activity against different bacterial strains, sometimes maintaining comparable activity and at other times leading to a slight decrease in potency. nih.gov

Q & A

Q. What synthetic methodologies are optimal for producing high-purity N-Methyl-D-alanylglycine in laboratory settings?

To synthesize this compound, researchers often employ peptide coupling strategies. A typical approach involves:

  • Step 1 : Methylation of D-alanine using methylating agents (e.g., methyl iodide) under basic conditions to yield N-Methyl-D-alanine.
  • Step 2 : Coupling with glycine via carbodiimide-mediated activation (e.g., EDC/HOBt) to form the dipeptide bond .
  • Purification : Use reversed-phase HPLC or recrystallization from ethanol/water mixtures to achieve >95% purity. Validate purity via NMR (¹H/¹³C) and mass spectrometry .

Q. Which analytical techniques are critical for confirming the structural and stereochemical integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify methyl group incorporation (δ ~2.8–3.2 ppm for N-CH₃) and peptide bond conformation.
  • Chiral HPLC : Use a Crownpak CR-I column to resolve enantiomeric purity of the D-alanine moiety .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular weight (C₅H₁₀N₂O₃: theoretical 146.07 g/mol) .
  • FT-IR : Peptide bond absorption bands (amide I: ~1650 cm⁻¹; amamide II: ~1550 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory workflows?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
  • Storage : Store at 4°C in airtight, light-resistant containers. Avoid oxidizers and moisture to prevent decomposition .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite), dispose as hazardous waste, and decontaminate with ethanol .

Advanced Research Questions

Q. How can contradictory reports on this compound’s bioactivity be systematically addressed?

  • Hypothesis Testing : Replicate conflicting studies under standardized conditions (pH 7.4, 37°C) using NIH-recommended preclinical guidelines .
  • Dose-Response Analysis : Compare activity across concentrations (1–100 µM) in cell-based assays (e.g., enzyme inhibition or receptor binding).
  • Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends in bioactivity, adjusting for variables like solvent choice (DMSO vs. aqueous buffers) .

Q. What experimental designs optimize stability studies of this compound under physiological conditions?

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–9) at 40°C for 4 weeks. Monitor degradation via HPLC every 7 days .
  • Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius equations. Identify pH-sensitive degradation pathways (e.g., hydrolysis of the peptide bond) .
  • Light Sensitivity : Expose to UV (254 nm) and measure photodegradation products via LC-MS .

Q. How can researchers investigate this compound’s interactions with metalloenzymes or membrane receptors?

  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme/receptor on a sensor chip and measure binding kinetics (KD, kon/koff) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating this compound into the protein solution .
  • Molecular Dynamics Simulations : Model interactions using software like GROMACS to predict binding poses and affinity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility data for this compound?

  • Standardized Solubility Assays : Use the shake-flask method in triplicate across solvents (water, DMSO, PBS). Measure saturation concentration via UV-Vis at λmax ~210 nm .
  • Particle Size Analysis : Use dynamic light scattering (DLS) to assess aggregation, which may artificially lower solubility readings .

Q. What strategies validate the reproducibility of this compound’s synthetic protocols?

  • Interlaboratory Studies : Collaborate with independent labs to replicate synthesis and compare yields/purity.
  • Robustness Testing : Vary reaction parameters (temperature ±5°C, reagent ratios ±10%) and assess impact on product quality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.